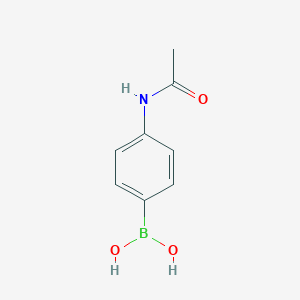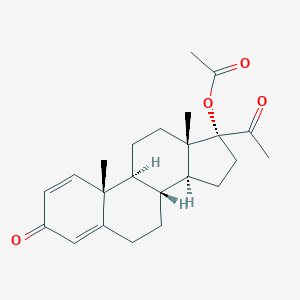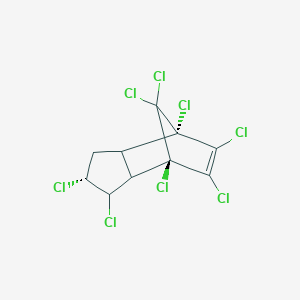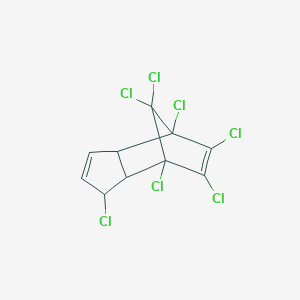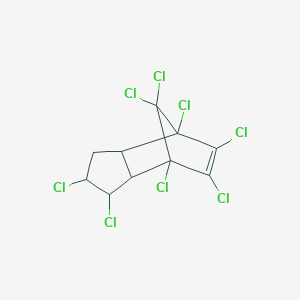
溴环戊烷
描述
Bromocyclopentane, also known as cyclopentyl bromide, is an organic compound with the chemical formula C5H9Br. It is a derivative of cyclopentane, where one hydrogen atom is replaced by a bromine atom. This compound appears as a colorless to light yellow liquid at standard temperature and pressure . Bromocyclopentane is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.
科学研究应用
Bromocyclopentane is used in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of other organic compounds, such as cyclopentene and cyclopentanol.
Biology and Medicine: It is used as an intermediate in the preparation of pharmaceuticals and surfactants.
Industry: Bromocyclopentane is utilized in the production of agrochemicals and other specialty chemicals.
作用机制
Target of Action
Bromocyclopentane, also known as Cyclopentyl Bromide, is an alkyl halide . Its primary targets are organic compounds with active sites that can undergo nucleophilic substitution or elimination reactions .
Mode of Action
Bromocyclopentane interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile to form a chemical bond . For instance, Bromocyclopentane can react with magnesium turnings in dry tetrahydrofuran to form a cyclopentyl Grignard reagent, a key precursor in the synthesis of Ketamine .
Biochemical Pathways
It’s known that bromocyclopentane can participate in elimination reactions, specifically e1 mechanisms . In these reactions, a leaving group departs, forming a carbocation intermediate. Then, a proton is abstracted from an adjacent carbon, forming a new pi bond .
Result of Action
The result of Bromocyclopentane’s action depends on the context of its use. For instance, in the synthesis of Ketamine, Bromocyclopentane’s reaction with magnesium turnings forms a cyclopentyl Grignard reagent . This reagent is a crucial intermediate in the synthesis process.
Action Environment
The action, efficacy, and stability of Bromocyclopentane can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances, temperature, and pH. Additionally, safety data suggests that Bromocyclopentane is a flammable liquid and vapor, indicating that it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
准备方法
Synthetic Routes and Reaction Conditions: Bromocyclopentane can be synthesized through the bromination of cyclopentanol. In this method, cyclopentanol is mixed with hydrobromic acid and heated to about 170°C. The mixture is then refluxed for 6-8 hours. After the reaction, the product is distilled with water steam, washed with 5% sodium carbonate, dried, filtered, and fractionated to collect the final product .
Industrial Production Methods: An industrial method for producing bromocyclopentane involves the addition reaction of cyclopentene with hydrobromic acid. The reaction is carried out in two steps: the first step at 40-45°C for 2-4 hours, followed by the second step at 60-90°C for another 2-4 hours. This method boasts a high conversion rate of cyclopentene (over 96%) and a high selectivity for bromocyclopentane (over 98%) with a total reaction time of less than 8 hours .
化学反应分析
Types of Reactions: Bromocyclopentane undergoes various types of chemical reactions, including substitution, elimination, and Grignard reactions.
Common Reagents and Conditions:
Substitution Reactions: Bromocyclopentane can be converted to cyclopentanol using water in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Elimination Reactions: It can be converted to cyclopentene using a strong base like potassium tert-butoxide.
Grignard Reactions: Bromocyclopentane reacts with magnesium turnings in dry tetrahydrofuran to form cyclopentylmagnesium bromide, a Grignard reagent.
Major Products Formed:
- Cyclopentanol
- Cyclopentene
- Cyclopentylmagnesium bromide
相似化合物的比较
Bromocyclopentane can be compared with other similar compounds, such as:
Chlorocyclopentane (C5H9Cl): Similar to bromocyclopentane but with a chlorine atom instead of bromine. It has different reactivity and physical properties due to the difference in halogen atoms.
Iodocyclopentane (C5H9I): Contains an iodine atom instead of bromine. Iodocyclopentane is more reactive in substitution reactions due to the weaker carbon-iodine bond.
Cyclopentyl fluoride (C5H9F): Contains a fluorine atom. It is less reactive in substitution reactions compared to bromocyclopentane due to the strong carbon-fluorine bond.
Bromocyclopentane is unique in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
bromocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c6-5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTFVKHPEHKBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059670 | |
| Record name | Cyclopentane, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137-43-9 | |
| Record name | Cyclopentyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromocyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromocyclopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentane, bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentane, bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bromocyclopentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP65Z83BNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bromocyclopentane?
A1: Bromocyclopentane has the molecular formula C5H9Br and a molecular weight of 149.04 g/mol.
Q2: Are there any notable spectroscopic data available for bromocyclopentane?
A2: Yes, researchers have utilized various spectroscopic techniques to characterize bromocyclopentane. Notably, infrared (IR) and Raman spectroscopy have been employed to study its vibrational modes and conformational stability. [, ] These techniques provide insights into the molecule's structure and its behavior in different environments. Additionally, microwave spectroscopy [] and gas-phase electron diffraction [] studies have provided valuable information regarding its molecular structure and pseudorotational motion.
Q3: How does the structure of bromocyclopentane influence its reactivity?
A3: Bromocyclopentane's cyclic structure and the presence of the electronegative bromine atom significantly influence its reactivity. The bromine atom creates a polar C-Br bond, making the carbon atom susceptible to nucleophilic attack. This makes bromocyclopentane a suitable substrate for nucleophilic substitution reactions, a key aspect of its utility in organic synthesis.
Q4: Can you elaborate on the nucleophilic reactions involving bromocyclopentane?
A4: Bromocyclopentane readily undergoes nucleophilic substitution reactions (SN1 and SN2) due to the presence of the bromine atom, which acts as a good leaving group. Studies have investigated its reactions with various nucleophiles, including bromide ions, magnesium, and hydrazones. [, , , ] These reactions highlight the versatility of bromocyclopentane as a building block in organic synthesis.
Q5: How does bromocyclopentane behave in reactions with magnesium?
A5: Bromocyclopentane reacts with magnesium in ethereal solvents to form Grignard reagents. Research indicates that this reaction is often transport limited, meaning the rate is primarily determined by how quickly the bromocyclopentane molecules encounter the magnesium surface. [, , ] Factors like stirring rate, viscosity, and temperature significantly influence the reaction kinetics. []
Q6: Are there any specific examples of using bromocyclopentane in synthetic applications?
A6: Yes, bromocyclopentane serves as a valuable starting material for synthesizing various compounds. For example, it is used in the preparation of estrone 3-cyclopentyl ether, a steroidal compound. [, ] Additionally, it acts as a precursor in synthesizing quinestrol derivatives, which have potential contraceptive applications. [, ]
Q7: How does bromocyclopentane participate in Reformatsky reactions?
A7: Bromocyclopentane, when treated with zinc, forms Reformatsky reagents that react with various electrophiles. Studies have explored its reactions with aromatic aldehyde phenyl- and benzoylhydrazones, yielding spirocyclic compounds. [, ] These reactions highlight the potential of bromocyclopentane in constructing complex molecular architectures.
Q8: Has bromocyclopentane been used in the context of clathrate hydrates?
A8: Yes, bromocyclopentane has been investigated as a large molecule guest substance (LMGS) in the formation of structure H (sH) clathrate hydrates. Research has focused on determining the thermodynamic stability boundaries and characterizing the structure of these hydrates, which hold potential for applications in gas storage and separation. [, , ]
Q9: Can bromocyclopentane undergo anodic oxidation?
A9: Yes, electrochemical studies have demonstrated the anodic oxidation of bromocyclopentane in acetonitrile. [] The reaction products include N-cycloalkylacetamide and cycloalkene. The distribution of these products is influenced by factors like the ring size of the cyclic bromide.
Q10: Is there evidence for a "beta-fluorine effect" in reactions involving bromocyclopentane derivatives?
A10: Research on fluorine-containing pentofuranose nucleosides, derived from bromocyclopentane analogs, suggests that the presence of fluorine adjacent to the radical center (beta-position) can influence the stereoselectivity of radical reactions. This effect, termed the "beta-fluorine effect," has been attributed to the ability of fluorine to stabilize specific radical conformations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



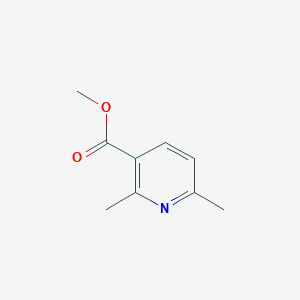

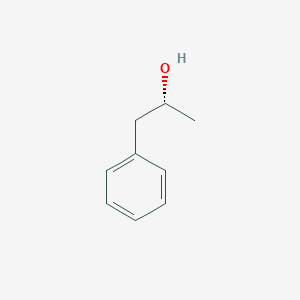
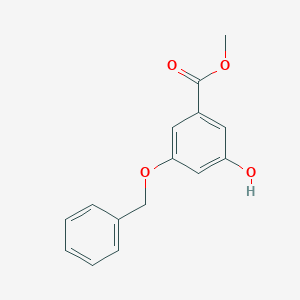
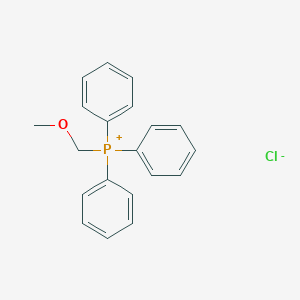
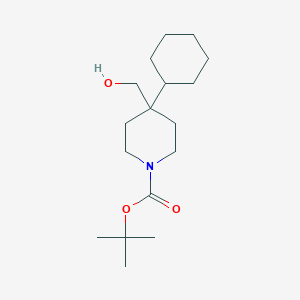
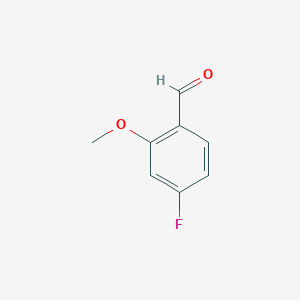
![N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide](/img/structure/B41510.png)
